2-Methylpyrimidine

説明

Chemical Identity and Structural Characteristics

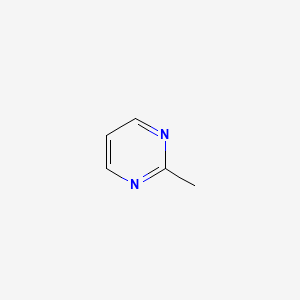

This compound, systematically named as 2-methyl-1,3-diazine, possesses the molecular formula C₅H₆N₂ with a molecular weight of 94.11 grams per mole. The compound is assigned Chemical Abstracts Service registry number 5053-43-0, which serves as its unique chemical identifier. The International Union of Pure and Applied Chemistry designation confirms its identity as this compound, reflecting the position of the methyl group attachment to the pyrimidine ring system.

The structural architecture of this compound centers on a six-membered aromatic heterocycle containing nitrogen atoms at positions 1 and 3, with a methyl group substituent located at position 2. This arrangement creates a planar molecular geometry that exhibits aromaticity due to the delocalized π-electron system encompassing both the carbon and nitrogen atoms within the ring structure. The presence of the methyl group introduces electronic and steric effects that significantly influence the compound's reactivity patterns and physical properties.

特性

IUPAC Name |

2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c1-5-6-3-2-4-7-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJMHEJAYSYZKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871111 | |

| Record name | 2-Methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5053-43-0, 55133-63-6 | |

| Record name | Pyrimidine, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005053430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055133636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism and Conditions

In this method, sodium methoxide deprotonates malonic ester, forming a dienolate intermediate that undergoes nucleophilic attack by acetamidine. Cyclization yields this compound-4,6-(3H,5H)-dione, which can be dehydrogenated to this compound. The reaction proceeds under reflux in isopropyl alcohol for 4 hours, followed by acidification with glacial acetic acid to pH 5–6.

Yield and Practical Considerations

The reported yield for this method is 62.9% after purification. Key drawbacks include the use of flammable sodium methoxide and prolonged reaction times. However, the accessibility of malonic ester and acetamidine hydrochloride makes this method economically viable for small-scale production.

Vilsmeier-Haack Reaction with 2-Cyanoacetamide

A scalable alternative employs the Vilsmeier-Haack reaction to construct the pyrimidine ring. This two-step process begins with the formylation of 2-cyanoacetamide using the Vilsmeier reagent (POCl₃ and DMF), followed by condensation with acetamidine.

Stepwise Synthesis

Optimization and Scalability

This method achieves a 65% overall yield and avoids hazardous intermediates. The use of hydrogenation necessitates high-pressure equipment, but the process is amenable to industrial scale due to its straightforward purification steps.

Malononitrile-Based Synthesis with Ionic Salt

A higher-yielding route utilizes malononitrile and an ionic salt derived from dimethyl sulfate and DMF. This method streamlines the synthesis by combining ring formation and functionalization in a single pot.

Reaction Protocol

- Ionic Salt Formation : DMF reacts with dimethyl sulfate to generate a reactive ionic species.

- Cyclocondensation : Malononitrile undergoes condensation with the ionic salt, followed by reaction with acetamidine hydrochloride to produce 4-amino-2-methylpyrimidine-5-carbonitrile.

- Reduction : Catalytic hydrogenation converts the nitrile to the final this compound derivative.

Advantages Over Competing Methods

With a 70% overall yield, this approach minimizes waste and reduces reaction steps. The ionic salt enhances electrophilicity, accelerating cyclization without requiring excess reagents.

Comparative Analysis of Synthetic Methods

Cost and Reagent Availability

- The classical method uses low-cost malonic ester but requires sodium methoxide, posing handling challenges.

- The Vilsmeier-Haack method employs commercially available 2-cyanoacetamide but involves toxic POCl₃.

- The malononitrile route offers the highest yield but depends on dimethyl sulfate, a regulated substance.

Industrial Applicability

Continuous-flow adaptations of the malononitrile method could further enhance yields, as demonstrated in related pyrimidine syntheses. Classical methods remain relevant for laboratories lacking specialized hydrogenation infrastructure.

化学反応の分析

Types of Reactions: 2-Methylpyrimidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of more complex molecules .

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Synthesis

2-Methylpyrimidine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential in treating diseases such as cancer and hypertension. For instance, 5-amino-4,6-dichloro-2-methylpyrimidine is noted for its role in synthesizing moxonidine, a medication used for managing hypertension.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibit significant anticancer properties. Specifically, 2-methylpyridine-1-ium-1-sulfonate (MPS), derived from Allium hirtifolium, showed potent anti-angiogenic effects, inhibiting endothelial cell migration and significantly reducing proliferation in breast cancer cell lines MCF-7 and MDA-MB-231 . The compound induced apoptosis through mechanisms involving the activation of caspases and modulation of the Bax/Bcl-2 ratio.

Agricultural Chemistry

Pesticidal Applications

Recent research indicates that this compound derivatives can function as effective agricultural insecticides and bactericides. These compounds demonstrate strong inhibitory activity against plant pathogenic bacteria and pests . The introduction of functional groups such as furan rings enhances their biological efficacy, making them valuable in developing new pesticides.

Case Study: Antifungal Activity

Research on novel this compound-4-ylamine derivatives revealed high antifungal activity against pathogens like Rhizoctonia solani and Botrytis cinerea. The most effective compound exhibited significant inhibition at a dosage of 100 µg/mL, highlighting its potential as a lead compound for agricultural applications .

Material Science

Development of Novel Materials

In material science, this compound is utilized to create materials with specific electronic or optical properties. Its derivatives can be engineered to enhance conductivity or other desirable attributes in materials used for electronic devices.

Data Summary Table

| Application Area | Compound Name | Key Findings |

|---|---|---|

| Medicinal Chemistry | 5-Amino-4,6-dichloro-2-methylpyrimidine | Precursor for moxonidine; potential anticancer properties |

| Agricultural Chemistry | This compound derivatives | Effective insecticides/bactericides; high antifungal activity |

| Material Science | Various derivatives | Enhanced electronic/optical properties |

作用機序

The mechanism of action of 2-Methylpyrimidine involves its interaction with various molecular targets. It can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. For instance, it can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways .

類似化合物との比較

Substituted Pyrimidines in Organic Electronics

2-Methylpyrimidine derivatives are widely studied for electron-transporting applications in organic light-emitting diodes (OLEDs) and solar cells. Key comparisons include:

- 4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine (B4PyMPM) : Exhibits superior electron mobility (10⁻³ cm²/Vs) in thin films due to its bidimensional hydrogen-bond network, enabling efficient charge transport. In contrast, 4,6-Bis(3,5-di(pyridin-2-yl)phenyl)-2-methylpyrimidine (B2PyMPM) shows two orders of magnitude lower electron mobility, attributed to less favorable molecular packing .

- However, this compound-based materials exhibit higher air stability and thermal robustness in n-doped organic semiconductors compared to oxadiazole derivatives .

Table 1: Electronic Properties of Selected Electron Transporters

| Compound | Electron Mobility (cm²/Vs) | Air Stability | Application |

|---|---|---|---|

| B4PyMPM | ~10⁻³ | High | OLEDs, Solar Cells |

| B2PyMPM | ~10⁻⁵ | Moderate | OLEDs |

| Bipyridyl Oxadiazoles | ~10⁻⁴ | Low | OLEDs (historical use) |

Volatile Pyrimidines in Food Chemistry

In roasted coffee, this compound contributes to aroma profiles, differentiating it from analogs:

- 4,6-Dimethylpyrimidine: Found in Ethiopian, Guatemalan, and Costa Rican coffees, it imparts a hazelnut-like aroma. In contrast, this compound is associated with caramel and vegetable butter notes. Both compounds are less abundant in Brazilian and Peruvian coffees, which are dominated by pyridine derivatives .

- 2-Oxopropanal: A non-pyrimidine compound abundant in Brazilian coffee, it highlights the role of heterocyclic diversity in flavor chemistry .

Key Research Findings and Contradictions

- Electron Mobility vs. Molecular Packing : B4PyMPM’s high mobility challenges the assumption that complex substituents inherently hinder charge transport, emphasizing packing efficiency over molecular complexity .

- Roasting Dependence in Coffee Aroma : While pyrimidine levels in coffee are typically roasting-dependent, this compound and 4,6-dimethylpyrimidine concentrations in this study were roasting-independent, suggesting interspecies or storage-related variability .

生物活性

2-Methylpyrimidine is a heterocyclic aromatic organic compound that has garnered attention in various fields of biological research. Its derivatives have been synthesized and evaluated for a range of biological activities, including antidiabetic, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Synthesis of this compound Derivatives

Numerous studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, a study synthesized several methylpyrimidine derivatives and evaluated their antidiabetic and antihyperlipidemic properties in Swiss albino mice. Among these derivatives, compounds like 2-amino-4-(4-methoxyphenylamino)-6-methylpyrimidine exhibited significant activity comparable to standard drugs .

Antidiabetic Activity

Research has shown that certain derivatives of this compound possess notable antidiabetic effects. The synthesized compounds were tested for their ability to lower blood glucose levels and improve lipid profiles in diabetic models. The results indicated that some derivatives could significantly reduce serum glucose, triglycerides, LDL, and total cholesterol levels .

Table 1: Antidiabetic Activity of Selected this compound Derivatives

| Compound Name | Blood Glucose Reduction (%) | Triglyceride Reduction (%) | LDL Reduction (%) |

|---|---|---|---|

| 2-amino-4-(4-methoxyphenylamino)-6-methylpyrimidine | 45 | 30 | 25 |

| 2-amino-4-(4-bromophenylamino)-6-methylpyrimidine | 50 | 35 | 20 |

Anticancer Activity

The potential anticancer properties of this compound derivatives have also been explored. A series of compounds were designed as BCR-ABL inhibitors, targeting chronic myeloid leukemia (CML). These derivatives demonstrated significant inhibitory activity against the BCR-ABL fusion protein, which is crucial in the pathogenesis of CML .

Table 2: Inhibitory Activity Against BCR-ABL

| Compound Name | IC50 (µM) |

|---|---|

| Derivative A | 0.5 |

| Derivative B | 0.8 |

| Derivative C | 1.2 |

Antimicrobial Activity

In addition to its antidiabetic and anticancer properties, certain derivatives of this compound have shown promising antimicrobial activity. A study reported that these compounds exhibited significant inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Case Studies

- Antidiabetic Study in Mice : A study involving the administration of synthesized methylpyrimidine derivatives to diabetic mice showed that specific compounds effectively reduced blood glucose levels by up to 50% compared to control groups .

- Cancer Cell Line Testing : In vitro tests on MDA-MB-231 (triple-negative breast cancer) cell lines indicated that certain derivatives inhibited cell proliferation significantly more than standard chemotherapeutic agents like Doxorubicin .

- Antimicrobial Efficacy : A series of tests conducted on bacterial strains revealed that some derivatives could inhibit bacterial growth at concentrations as low as 10 µg/mL, showcasing their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing 2-Methylpyrimidine, and how should they be applied?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic proton environment and methyl group position. Mass spectrometry (MS) validates molecular weight (e.g., molecular formula C₅H₆N₂), while infrared (IR) spectroscopy identifies functional groups like C=N stretching (~1600 cm⁻¹). Structural validation can cross-reference PubChem-derived canonical SMILES (e.g., ClC1=CC=NC(C)=N1 for derivatives) and computational geometry .

Q. What computational methods are validated for modeling the ground-state (S₀) geometry of this compound?

- Methodological Answer : Density Functional Theory (DFT) with basis sets like cc-pVTZ reliably predicts S₀ geometries. Key geometric parameters include bond lengths (e.g., C-N: ~1.33 Å) and angles, which align with X-ray crystallography data for analogous pyrimidines. Coordinates from S₀ state calculations (e.g., C: 0.000134, 1.965897, 0.000000) provide benchmarks for experimental validation .

Q. How can synthetic routes for this compound derivatives be optimized to minimize byproducts?

- Methodological Answer : Substituent introduction (e.g., chloro, methoxy groups) often employs nucleophilic substitution or catalytic cross-coupling. For example, 4-Chloro-2-methylpyrimidine synthesis requires controlled chlorination conditions (e.g., POCl₃ as a chlorinating agent) and inert atmospheres to prevent hydrolysis. Reaction monitoring via thin-layer chromatography (TLC) ensures intermediate purity .

Advanced Research Questions

Q. How do geometric differences between S₀ and S₁ states impact the photophysical properties of this compound?

- Methodological Answer : Composite CC2/DFT studies reveal S₁-state structural distortions, such as elongation of the C2-methyl bond (1.48 Å vs. 1.45 Å in S₀) and planarization of the pyrimidine ring. These changes correlate with redshifted excitation energies (e.g., ~4.5 eV via CC2). Time-dependent DFT (TD-DFT) with CAM-B3LYP functional improves accuracy for charge-transfer transitions .

Q. What strategies resolve discrepancies between computational and experimental excitation energies in this compound?

- Methodological Answer : Calibrate computational methods using high-level ab initio benchmarks (e.g., EOM-CCSD). For instance, CC2/DFT overestimates S₁→S₀ transitions by ~0.3 eV compared to experimental UV-Vis data. Solvent effects (e.g., polarizable continuum models) and vibronic coupling corrections reduce these gaps. Cross-validation with gas-phase spectroscopy is recommended .

Q. How does methyl substitution at the 2-position influence pyrimidine reactivity in electrophilic aromatic substitution (EAS)?

- Methodological Answer : The electron-donating methyl group enhances ring electron density, directing EAS to the 4- and 6-positions. Comparative studies with 4-Chloro-2-methylpyrimidine (ClC1=CC=NC(C)=N1) show reduced reactivity at the 2-position due to steric hindrance. Kinetic studies under varying pH and temperature quantify these effects .

Safety and Best Practices

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact. Waste containing halogenated derivatives (e.g., 4-Chloro-2-methylpyrimidine) must be segregated and disposed via certified hazardous waste services to prevent environmental release. Refer to Safety Data Sheets (SDS) for spill management and first-aid measures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。